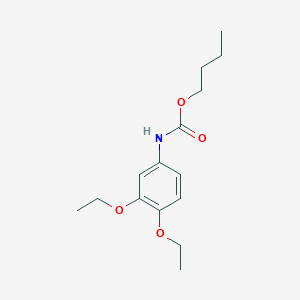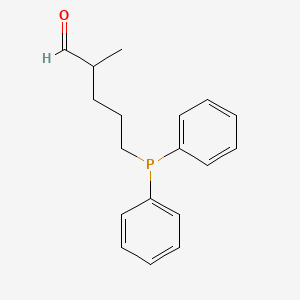
N-(Hexylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexylcarbamothioyl)benzamide is an organic compound with the molecular formula C14H20N2OS. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a hexylcarbamothioyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Hexylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acid and hexylamine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of benzoic acid with hexylamine at elevated temperatures. The process may also utilize various catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Hexylcarbamothioyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, agrochemicals, and as a corrosion inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Hexylcarbamoyl)benzamide
- N-(Hexylcarbamothioyl)benzenesulfonamide
- N-(Hexylcarbamothioyl)benzoate
Uniqueness
N-(Hexylcarbamothioyl)benzamide stands out due to its unique combination of a hexylcarbamothioyl group and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, which can be leveraged in research and industrial applications .
Propriétés
| 125788-00-3 | |
Formule moléculaire |
C14H20N2OS |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
N-(hexylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-8-11-15-14(18)16-13(17)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,15,16,17,18) |
Clé InChI |
MVZCWBLLCMPQBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=S)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



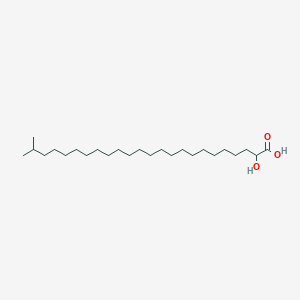
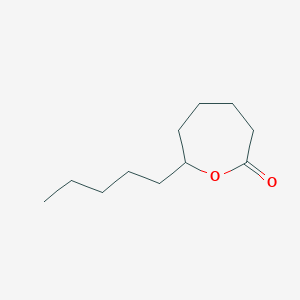
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/no-structure.png)

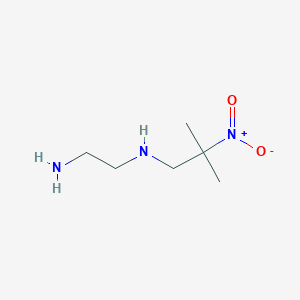

![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
